2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
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Overview
Description
2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a synthetic organic compound characterized by its unique thienopyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core through a cyclization reaction. This can be achieved by reacting ethylthiophene with appropriate reagents under controlled conditions.
Introduction of Sulfanylacetamide Group: The next step involves the introduction of the sulfanylacetamide group. This can be done by reacting the thienopyrimidine core with a suitable sulfanylacetamide precursor under specific conditions, such as the presence of a base and a solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thienopyrimidine core or the sulfanylacetamide moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as elevated temperatures or microwave irradiation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Functionalized thienopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
- 2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
- 2-(6-Propylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Uniqueness
2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide stands out due to its specific ethyl substitution on the thienopyrimidine core, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-2-6-3-7-9(15-4-8(11)14)12-5-13-10(7)16-6/h3,5H,2,4H2,1H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOPPUXHTADZBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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